![molecular formula C2HF3N4 B3024279 5-(trifluoromethyl)-2H-tetrazole CAS No. 2925-21-5](/img/structure/B3024279.png)
5-(trifluoromethyl)-2H-tetrazole
Overview
Description
5-(trifluoromethyl)-2H-tetrazole is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical properties of trifluoromethyl compounds, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand their suitability for various applications.Scientific Research Applications
Energetic Material Synthesis
5-(trifluoromethyl)-2H-tetrazole is integral in the synthesis of energetic high-nitrogen compounds. A study by Haiges and Christe (2013) discusses the preparation of 5-(trinitromethyl)-2H-tetrazole, which is converted into various tetrazolates. These compounds are highly energetic materials with potential applications in explosives (Haiges & Christe, 2013).
Synthesis of Substituted Tetrazoles
Reed and Jeanneret (2021) detailed a method for synthesizing diverse arrays of 2,5-disubstituted tetrazoles, utilizing 5-substituted 1H-tetrazoles, which is important in medicinal chemistry for creating bioisosteres (Reed & Jeanneret, 2021).
Coordination Chemistry
Gerhards et al. (2015) explored the coordination chemistry of perfluoroaryl-1H-tetrazoles, investigating compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole, which is closely related to this compound. This research aids in understanding the interaction of such compounds with various elements, significant in material science and catalysis (Gerhards et al., 2015).
Synthesis of Heterocycles and Medicinal Chemistry
The work of Roh, Vávrová, and Hrabálek (2012) focuses on 5-substituted tetrazoles in organic chemistry, highlighting their use in synthesizing other heterocycles and in drug design. These compounds serve as bioisosteres of carboxylic acids in medicinal chemistry, offering metabolic resistance and improved pharmacokinetics (Roh, Vávrová, & Hrabálek, 2012).
Energetic Material Characterization
Fischer et al. (2013) synthesized 5-(Tetrazol-1-yl)-2H-tetrazole, a derivative of the subject compound, and characterized its structural and energetic properties. This research contributes to the understanding of tetrazoles as potential energetic materials in various applications (Fischer et al., 2013).
Synthesis Advances
Mittal and Awasthi (2019) provided a comprehensive discussion on the advancements in the synthesis of 5-substituted 1H-tetrazoles, emphasizing the development of more efficient and eco-friendly methods. This is crucial in pharmaceutical and agricultural applications (Mittal & Awasthi, 2019).
Vibrational Spectra Analysis
Research by Sokolova et al. (1977) on the vibrational spectra of structures like 5-trifluoromethyltetrazole helps in understanding the impact of electron-acceptor substituents on the electronic structure of tetrazole rings. This is significant in the field of spectroscopy and material analysis (Sokolova et al., 1977).
Safety and Hazards
The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to trifluridine, a nucleoside metabolic inhibitor . Trifluridine is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus . It displays effective antiviral activity against Herpes simplex virus type 1 and 2 .
Mode of Action
It’s structurally similar to trifluridine, which gets incorporated into viral dna during replication, leading to the formation of defective proteins and an increased mutation rate .
Biochemical Pathways
It’s structurally similar to trifluridine, which is metabolized by the enzyme thymidine phosphorylase to 5-trifluorothymidine-5′-monophosphate . This compound inhibits thymidylate synthetase, the target enzyme of fluoropyrimidine analogues in current use .
Pharmacokinetics
It’s structurally similar to trifluridine, which is metabolized by the enzyme thymidine phosphorylase and also by glucuronidation . The elimination half-life of Trifluridine is 1.4 hours on the first day and increases to 2.1 hours on the twelfth day . It is mainly excreted via the kidneys .
Result of Action
It’s structurally similar to trifluridine, which is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .
Action Environment
It’s structurally similar to trifluridine, which is a relatively stable compound .
properties
IUPAC Name |
5-(trifluoromethyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPLOQMUWYHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951852 | |
Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2925-21-5, 1702-15-4 | |
Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Trifluoromethyltetrazole sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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